Boc-2-fluoro-D-phenylalanine

Übersicht

Beschreibung

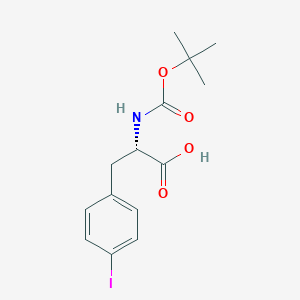

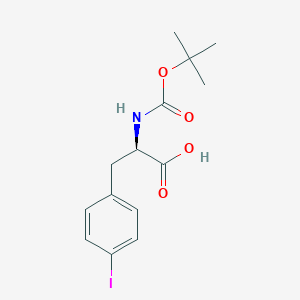

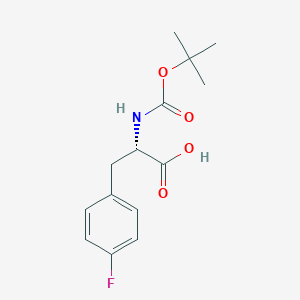

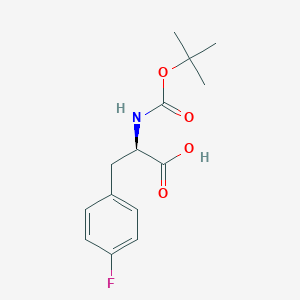

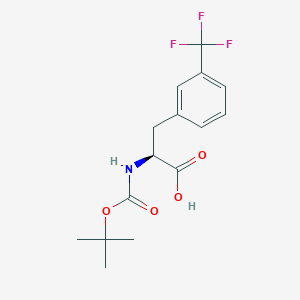

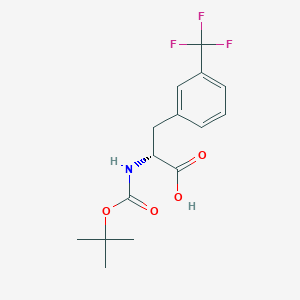

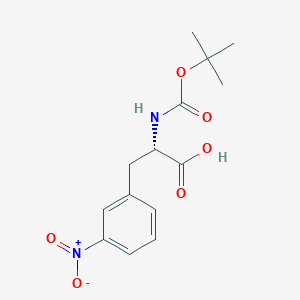

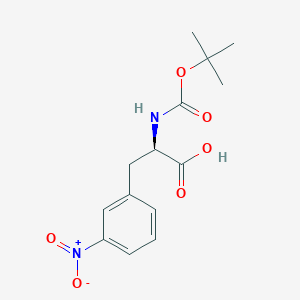

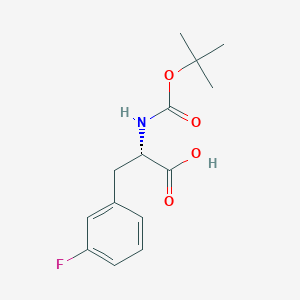

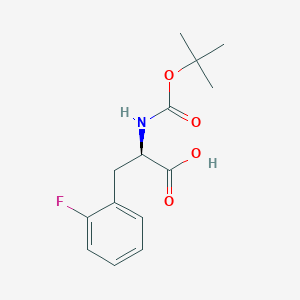

Boc-2-fluoro-D-phenylalanine is a research chemical used for organic synthesis and other chemical processes . It has a molecular formula of C14H18FNO4 and a molecular weight of 283.30 .

Synthesis Analysis

Fluorinated phenylalanines, including Boc-2-fluoro-D-phenylalanine, have been a hot topic in drug research over the last few decades . Various synthetic approaches have been developed to prepare D- or L-fluorinated phenylalanines . These methods often involve introducing fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines .Molecular Structure Analysis

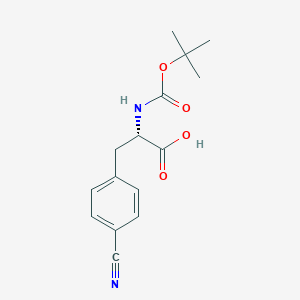

The molecular structure of Boc-2-fluoro-D-phenylalanine consists of a phenylalanine backbone with a fluorine atom at the 2-position and a tert-butoxycarbonyl (Boc) protecting group .Chemical Reactions Analysis

While specific chemical reactions involving Boc-2-fluoro-D-phenylalanine are not detailed in the search results, it’s known that this compound is useful in organic synthesis .It has a density of 1.293 g/cm3 . Its melting point is between 92-98 °C, and its boiling point is 308.1 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Applications

- Summary of Application : Fluorinated phenylalanines, including Boc-2-fluoro-D-phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .

- Results or Outcomes : The replacement of hydrogen by fluorine has been used in drug development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

-

Protein and Peptide Applications

- Summary of Application : Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

- Methods of Application : Fluorinated amino acids influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

- Results or Outcomes : The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

-

Imaging Applications

- Summary of Application : Fluorinated phenylalanines are used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

- Methods of Application : The radiolabeled 2-[18F]-fluoro-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging .

- Results or Outcomes : The use of fluorinated phenylalanines in PET imaging provides valuable insights into tumor ecosystems .

-

Enzyme Inhibitors

- Summary of Application : Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .

- Results or Outcomes : The replacement of hydrogen by fluorine has been used in drug development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

-

Therapeutic Agents

- Summary of Application : Fluorinated phenylalanines have been expanded to play an important role as therapeutic agents .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .

- Results or Outcomes : The replacement of hydrogen by fluorine has been used in drug development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

-

Radiopharmaceutical Agent

- Summary of Application : The radiolabeled 2-[18F]-fluoro-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging .

- Methods of Application : The synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine involves the combination of [18O]O2 single-use and [18F]CH3COOF labeling agents .

- Results or Outcomes : The use of fluorinated phenylalanines in PET imaging provides valuable insights into tumor ecosystems .

-

Chemical Synthesis

- Summary of Application : Fluorinated phenylalanines are used in the synthesis of various organic molecules, particularly for drug development .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .

- Results or Outcomes : The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .

-

Peptide-Based Vaccines

- Summary of Application : Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

- Methods of Application : Fluorinated amino acids influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

- Results or Outcomes : The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

-

Radiopharmaceutical Agent

- Summary of Application : The radiolabeled 4-Borono-2-[18F]fluoro-l-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging .

- Methods of Application : The synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine involves the combination of [18O]O2 single-use and [18F]CH3COOF labeling agents .

- Results or Outcomes : The use of fluorinated phenylalanines in PET imaging provides valuable insights into tumor ecosystems .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427299 | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-fluoro-D-phenylalanine | |

CAS RN |

114873-10-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.